2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzylsulfanyl group, an imidazole ring, and a piperidine ring
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds. Imidazole rings are found in important natural products like histamine and biosynthetic enzymes like histidine decarboxylase .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many imidazole-containing compounds are involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1-Carboxymethylmetronidazole
- 2-Methyl-5-nitroimidazole-1-acetic acid
Uniqueness
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and piperidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-16-20-9-12-22(16)13-17-7-10-21(11-8-17)19(23)15-24-14-18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHJLOCBMFXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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